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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Reagent for Fluorine
Chemistry
(Triphenylphosphonio)difluoroacetate, commonly known as PDFA, is a crystalline, bench-

stable phosphonium salt that has emerged as a versatile and indispensable tool in modern

organofluorine chemistry.[1][2] With the CAS number 1449521-05-4, this reagent has garnered

significant attention for its dual functionality, acting as both a mild ylide source and, more

critically, an efficient and operationally simple precursor to difluorocarbene (:CF₂)[1][2].

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern

medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding

affinity.[1][3] The difluoromethyl group (–CF₂H), in particular, is highly sought after as it can

serve as a lipophilic hydrogen bond donor and a bioisostere for functional groups like thiols and

hydroxyls.[1] PDFA provides a practical and reliable method for introducing this valuable moiety

and its synthetic equivalents, making it a key player in the synthesis of novel therapeutics and

complex organic molecules. This guide offers a comprehensive overview of PDFA, from its
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fundamental properties and synthesis to its mechanistic pathways and applications in drug

discovery.

Physicochemical Properties and Specifications
PDFA is a free-flowing, colorless powder that is stable in air and water, a significant advantage

over many other fluorinating agents that require stringent handling conditions.[4] Its physical

and chemical properties are summarized below.

Property Value Reference(s)

CAS Number 1449521-05-4 [5][6][7]

Molecular Formula C₂₀H₁₅F₂O₂P [5][6]

Molecular Weight 356.31 g/mol [5][6]

IUPAC Name
2,2-difluoro-2-

(triphenylphosphonio)acetate
[7]

Synonyms
PDFA, Difluoromethylene

phosphabetaine
[4][5]

Appearance Free-flowing colorless powder [4]

Purity Typically ≥95% [7]

Thermal Stability

Stable up to 105 °C,

decomposes upon further

heating

[4]

Solubility
Low solubility in water and

DMF
[4]

Storage
Store in an inert atmosphere at

2-8°C

Synthesis and Characterization
Synthesis: The Quaternization Approach
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The synthesis of PDFA is rooted in the well-established quaternization reaction of phosphines.

[1] It is typically prepared through the reaction of triphenylphosphine (PPh₃) with a suitable

difluoroacetic acid derivative.[1][8] This method is generally high-yielding, clean, and

straightforward, reflecting the robust nature of phosphonium salt formation.[1]

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

triphenylphosphine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (MeCN).

Reaction Initiation: Add a difluoroacetic acid source (e.g., bromodifluoroacetic acid or similar

activated derivative) (1.1 eq.) to the solution at room temperature.

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can

be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the

triphenylphosphine is consumed.

Isolation: Upon completion, the product often precipitates from the reaction mixture. The

solid can be collected by filtration.

Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove

any unreacted starting material. The final product can be further purified by recrystallization

to yield PDFA as a white, crystalline solid.

Spectroscopic Characterization
Accurate characterization of PDFA is crucial for verifying its structure and purity. A combination

of spectroscopic techniques is employed for this purpose.[1]

¹⁹F NMR: This is essential for confirming the presence of the two fluorine atoms in the

difluoroacetate moiety. It will show a characteristic signal for the -CF₂- group.

³¹P NMR: This technique is used to verify the formation of the phosphonium salt, showing a

distinct chemical shift for the phosphorus atom.

¹H and ¹³C NMR: These spectra are used to confirm the presence of the triphenylphosphine

structure.
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Infrared (IR) Spectroscopy: IR analysis can identify key functional groups, such as the

carboxylate (C=O) and the phosphorus-carbon (P-C) bonds.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate molecular weight,

confirming the elemental composition of the compound.[1]

Core Reactivity: A Tale of Two Pathways
The synthetic utility of PDFA stems from its ability to act as a precursor to two highly reactive

intermediates: a phosphonium ylide and difluorocarbene. The pathway is primarily controlled by

temperature.

Thermal Decomposition and Difluorocarbene Generation
Upon mild heating (typically >60 °C), PDFA undergoes a clean, thermally induced

decomposition. This process does not require any additional catalysts or additives.[1] The

reaction proceeds via two key steps:

Decarboxylation: PDFA first loses carbon dioxide (CO₂) to generate a transient phosphonium

ylide, Ph₃P⁺CF₂⁻.

Carbene Release: This ylide intermediate is unstable and rapidly eliminates

triphenylphosphine oxide (Ph₃PO) to release the highly reactive difluorocarbene (:CF₂).[1][2]
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Reactive Species

Ph₃P⁺CF₂CO₂⁻
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Caption: Thermal decomposition pathway of PDFA.

This in situ generation of difluorocarbene under neutral conditions is a major advantage of

PDFA, allowing for a wide range of transformations that are incompatible with harsher, base-

promoted methods.

Key Synthetic Applications
Generation of a Difluorophosgene Surrogate
PDFA serves as a safe and practical source for a difluorophosgene (COF₂) surrogate. In the

presence of an oxidant, such as 4-methylpyridine N-oxide, the difluorocarbene generated from

PDFA is trapped to form difluorophosgene in situ.[9][10] This highly reactive intermediate can

then be used to synthesize valuable compounds like carbamoyl fluorides from secondary

amines, avoiding the use of highly toxic COF₂ gas.[10][11]
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Starting Materials In Situ Generation
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Caption: Workflow for carbamoyl fluoride synthesis.

Adapted from C. M. Le et al., J. Org. Chem., 2022.[10]

Reaction Setup: To an oven-dried vial, add dibenzylamine (1.0 eq.),

(Triphenylphosphonio)difluoroacetate (PDFA, 1.5 eq.), and 4-methylpyridine N-oxide (2.0

eq.).

Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.2 M

with respect to the amine.

Heating: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 1 hour.

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

wash with water (3x) and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography to yield the desired carbamoyl fluoride.

Nucleophilic Difluoromethylation
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While thermal decomposition leads to carbene chemistry, PDFA can also engage in

nucleophilic difluoromethylation. The in situ generated phosphonium ylide (Ph₃P⁺CF₂⁻) can

react with electrophiles such as aldehydes, imines, and Michael acceptors.[12] This pathway

provides a method for the direct introduction of a difluoromethyl group, which is particularly

valuable for synthesizing difluorinated alcohols and amines.[12]

Difluorocyclopropanation and Olefination
As a premier difluorocarbene source, PDFA is widely used for the difluorocyclopropanation of

alkenes, a key transformation for building strained, fluorinated ring systems. It can also

participate in Wittig-type reactions with aldehydes and ketones to produce gem-difluoroolefins.

[4]

Photocatalytic Radical Reactions
In the presence of a photocatalyst and visible light, PDFA can participate in radical reactions.

The phosphonium salt can be reduced to generate difluoromethyl radicals (•CF₂H), which can

then be used in various transformations, including the difluoromethylation of alkenes and

aromatic compounds.[13][14]

Role in Drug Discovery and Development
The properties of PDFA make it an exceptionally valuable reagent for drug discovery programs.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1]

Introducing a CF₂ group can block sites of metabolic oxidation, increasing the half-life of a

drug candidate.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a

molecule's pKa, lipophilicity, and conformational preferences, which can be fine-tuned to

optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[1][15]

Bioisosterism: The -CF₂H group can act as a bioisostere of a hydroxyl (-OH) or thiol (-SH)

group, maintaining or improving biological activity while enhancing drug-like properties.[1]

Late-Stage Functionalization: The mild, neutral conditions required for many PDFA reactions

make it ideal for late-stage functionalization.[16] This allows for the introduction of
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difluoromethyl groups into complex, highly functionalized molecules at the end of a synthetic

route, which is a powerful strategy for rapidly generating analogues for structure-activity

relationship (SAR) studies.

Phosphorus-containing compounds themselves are an important class of therapeutic agents,

often designed as prodrugs to improve bioavailability or as analogues of endogenous

biomolecules.[17][18] While PDFA is primarily used as a reagent, its phosphonium structure

places it within this broader class of biologically relevant molecules.

Safety and Handling
While PDFA is considered bench-stable, appropriate laboratory safety precautions should

always be followed.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves, eye protection, and face protection.[19]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with

skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert

atmosphere.[4]

Conclusion and Future Outlook
(Triphenylphosphonio)difluoroacetate (PDFA) has solidified its position as a powerful

reagent for the synthesis of fluorinated molecules. Its stability, ease of handling, and versatile

reactivity as both a difluorocarbene precursor and a nucleophilic ylide source offer significant

advantages over traditional methods. For researchers in drug development, PDFA provides a
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reliable and mild tool for accessing novel chemical matter with improved pharmacological

properties.

Future research will likely focus on expanding the scope of PDFA's reactivity. The systematic

investigation of its coordination chemistry with transition metals could unlock new catalytic

transformations.[1] Furthermore, the development of enantioselective reactions using

difluorocarbene generated from PDFA remains a compelling area of exploration, promising to

further enhance the utility of this exceptional reagent in the synthesis of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (Triphenylphosphonio)difluoroacetate | 1449521-05-4 | Benchchem [benchchem.com]

2. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium
Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

3. nbinno.com [nbinno.com]

4. researchgate.net [researchgate.net]

5. 1449521-05-4 CAS Manufactory [m.chemicalbook.com]

6. (Triphenylphosphonio)difluoroacetate | C20H15F2O2P | CID 71812679 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. (Triphenylphosphonio)difluoroacetate 95% | CAS: 1449521-05-4 | AChemBlock
[achemblock.com]

8. Buy (Triphenylphosphonio)difluoroacetate | 1449521-05-4 [smolecule.com]

9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

10. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from
Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]

11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

12. pubs.acs.org [pubs.acs.org]

13. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2812620
https://www.benchchem.com/product/b2812620?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b2812620
https://pubmed.ncbi.nlm.nih.gov/32786338/
https://pubmed.ncbi.nlm.nih.gov/32786338/
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-fluorinated-compounds-in-modern-drug-discovery-xp
https://www.researchgate.net/publication/349091697_TriphenylphosphonioDifluoroacetate
https://m.chemicalbook.com/ProdSupplierGWCB92736719_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylphosphonio_difluoroacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylphosphonio_difluoroacetate
https://www.achemblock.com/p51371-triphenylphosphonio-difluoroacetate.html
https://www.achemblock.com/p51371-triphenylphosphonio-difluoroacetate.html
https://www.smolecule.com/products/s3101046
https://yorkspace.library.yorku.ca/items/a1a48ccc-0e83-41dc-b2f4-186711c9be34
https://www.organic-chemistry.org/abstracts/lit8/615.shtm
https://www.organic-chemistry.org/abstracts/lit8/615.shtm
https://yorkspace.library.yorku.ca/server/api/core/bitstreams/a544ab20-a731-41e8-81a8-755db0fae1c7/content
https://pubs.acs.org/doi/10.1021/ol503225s
https://www.mdpi.com/1420-3049/24/24/4483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. researchgate.net [researchgate.net]

15. jelsciences.com [jelsciences.com]

16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical
Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

17. Development and Clinical Application of Phosphorus-Containing Drugs - PMC
[pmc.ncbi.nlm.nih.gov]

18. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. 1449521-05-4 Cas No. | (Triphenylphosphonio)difluoroacetate | Apollo
[store.apolloscientific.co.uk]

To cite this document: BenchChem. [(Triphenylphosphonio)difluoroacetate CAS number
1449521-05-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2812620#triphenylphosphonio-difluoroacetate-cas-
number-1449521-05-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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